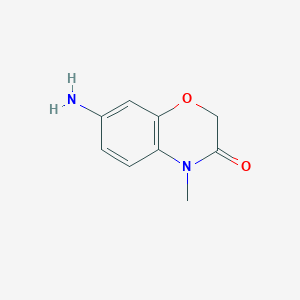

7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-amino-4-methyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYJTIARQJQCKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377457 | |

| Record name | 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141068-81-7 | |

| Record name | 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinone class. Molecules in this class are noted for their presence in pharmaceuticals and as valuable intermediates in organic synthesis.[1] The benzoxazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, antiviral, and antifungal properties.[1][2] This document provides a comprehensive overview of the fundamental properties of this compound, its synthesis, and its potential applications in research and development.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 141068-81-7 | |

| Molecular Formula | C₉H₁₀N₂O₂ | |

| Molecular Weight | 178.19 g/mol | |

| Physical Form | Solid | |

| InChI Key | JVYJTIARQJQCKK-UHFFFAOYSA-N | |

| SMILES | CN1C(=O)COC2=CC(N)=CC=C12 |

Spectroscopic Data

While specific spectroscopic data for this compound is not widely published in peer-reviewed literature, typical characterization would involve the following techniques. Representative spectral features for similar benzoxazinone structures are described.

-

¹H NMR: Proton NMR is essential for confirming the structure. Expected signals would include resonances for the aromatic protons, the methylene protons of the oxazine ring, the N-methyl group, and the amino group protons.

-

¹³C NMR: Carbon NMR would show distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. For a related compound, 7-chloro-2-methyl-4H-benzo[d][3][4]-oxazine-4-one, aromatic carbons appear between δ 114.40-168.50 ppm, with the carbonyl carbon at the highest value.[5]

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, the C=O stretching of the lactam, and C-O-C stretching of the ether linkage. For a similar benzoxazinone, a C=O stretch is observed around 1662 cm⁻¹.[5]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, which is crucial for confirming its identity.

Synthesis and Reactivity

Benzoxazinones are typically synthesized through cyclization reactions of appropriately substituted precursors.[6] A common strategy involves the reaction of an N-substituted anthranilic acid derivative.[6] For this compound, a plausible synthetic route would start from a nitrated precursor, followed by reduction of the nitro group to an amine.

The following is a representative protocol for the synthesis of a related 7-amino-1,4-benzoxazine derivative, which can be adapted for the target compound. This protocol is based on the reduction of a nitro-intermediate.[7]

Step 1: Hydrogenation of the Nitro Precursor

-

Suspend the 7-nitro-4-methyl-2H-1,4-benzoxazin-3(4H)-one precursor in a suitable solvent such as methanol.

-

Add a catalytic amount of 10% palladium on carbon (e.g., 5% w/w).

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: Synthetic pathway for this compound.

Biological and Pharmacological Context

While direct biological studies on this compound are limited, the benzoxazinone scaffold is of significant interest in drug discovery. Derivatives of 1,4-benzoxazine have been investigated for a wide array of therapeutic applications.

-

Anticancer Activity: Many benzoxazinone derivatives have been synthesized and evaluated for their potential as anticancer agents.[2]

-

Antimicrobial and Antifungal Activity: The benzoxazinone core is found in compounds with potent activity against various bacterial and fungal strains.[8][9]

-

Enzyme Inhibition: Benzoxazinones are known to act as inhibitors of serine proteases through acylation of the enzyme's active site.[9]

-

Anticonvulsant Properties: Certain derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one have been synthesized and shown to possess anticonvulsant activity in animal models.[10]

Given its structure, this compound serves as a key building block for creating libraries of more complex molecules for biological screening. The amino group at the 7-position is a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

Caption: Drug discovery workflow utilizing the benzoxazinone scaffold.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and potential hazards. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its benzoxazinone core is a well-established pharmacophore, suggesting that derivatives of this compound may exhibit interesting biological activities. This guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic approach, and the broader context of its potential applications in drug discovery and development. Further research into this and related compounds is warranted to fully explore their therapeutic potential.

References

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gorgas.gob.pa [gorgas.gob.pa]

- 4. 6-Amino-m-cresol | SIELC Technologies [sielc.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Benzoxazinone synthesis [organic-chemistry.org]

- 7. prepchem.com [prepchem.com]

- 8. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ejppri.eg.net [ejppri.eg.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 141068-81-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazine class. While specific detailed research on this particular molecule is limited in publicly available literature, its structural motifs are present in a wide range of biologically active compounds. This guide provides a comprehensive overview of the available information on its chemical properties, a plausible synthetic approach, and the known biological activities of structurally related benzoxazine derivatives. The significant potential for this compound in medicinal chemistry is highlighted, alongside identified gaps in the current knowledge base that present opportunities for future research.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of approximately 178.19 g/mol .[1] Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 141068-81-7 | [1] |

| Molecular Formula | C₉H₁₀N₂O₂ | [1] |

| Molecular Weight | 178.19 g/mol | [1] |

| IUPAC Name | This compound | |

| Physical Form | Solid | [1] |

| SMILES | CN1C(=O)COC2=CC(N)=CC=C21 | |

| InChI Key | JVYJTIARQJQCKK-UHFFFAOYSA-N | [1] |

Synthesis

Proposed Synthetic Pathway

The synthesis would likely proceed in two main steps:

-

N-methylation and Cyclization to form the Nitro-Intermediate: Starting from a suitable aminonitrophenol, N-methylation followed by cyclization with an appropriate reagent would yield the 7-nitro-4-methyl-2H-1,4-benzoxazin-3(4H)-one intermediate.

-

Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to the primary amine, yielding the final product, this compound.

A generalized workflow for this proposed synthesis is depicted below.

References

An In-depth Technical Guide to 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one and its Analogs

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological activities of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of specific experimental data for this exact compound, this guide also incorporates information from closely related analogs within the 2H-1,4-benzoxazin-3(4H)-one chemical class to provide a broader context for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic organic compound with a core structure consisting of a benzene ring fused to an oxazine ring. The systematic naming indicates an amino group at the 7th position, a methyl group attached to the nitrogen at the 4th position, and a carbonyl group at the 3rd position of the benzoxazine ring system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 141068-81-7 | |

| Molecular Formula | C₉H₁₀N₂O₂ | |

| Molecular Weight | 178.19 g/mol | |

| SMILES | O=C1N(C)C(C(OC1)=C2)=CC=C2N | |

| InChI Key | JVYJTIARQJQCKK-UHFFFAOYSA-N | |

| Physical Form | Solid |

Synthesis Protocols

One potential synthetic route is the reductive cyclization of a 2-(2-nitrophenoxy)acetamide derivative. This approach offers a versatile and efficient way to construct the benzoxazinone core.

Representative Experimental Protocol: Reductive Cyclization

This protocol is a generalized procedure based on methodologies reported for the synthesis of similar 2H-1,4-benzoxazin-3(4H)-one derivatives.

Step 1: O-alkylation of a substituted 2-nitrophenol

A substituted 2-nitrophenol is reacted with an appropriate halo-N-methylacetamide in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. The reaction mixture is typically heated to facilitate the nucleophilic substitution.

Step 2: Reductive Cyclization

The resulting nitro-ether intermediate is then subjected to reductive cyclization. This can be achieved using various reducing agents. A common method involves the use of iron powder in the presence of a weak acid like acetic acid, or through catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere. The reduction of the nitro group to an amine is followed by an intramolecular cyclization to form the 2H-1,4-benzoxazin-3(4H)-one ring system.

Spectroscopic and Crystallographic Data

Specific NMR, mass spectrometry, or crystallographic data for this compound are not available in the public domain. However, data from analogous compounds can provide an indication of the expected spectral characteristics.

Table 2: Representative Spectroscopic and Crystallographic Data for Analogous Benzoxazinone Derivatives

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Mass Spec (m/z) | Crystal System | Ref |

| 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one | Aromatic protons and aliphatic protons of the phenethyl group observed. | Signals corresponding to the benzoxazinone core and the phenethyl substituent. | M+ calculated: 287.73 | Orthorhombic | [1] |

| Derivatives of 1,4-benzoxazin-3-one containing an acylhydrazone moiety | Signals for the benzoxazinone ring protons, methylene protons (~4.7-5.1 ppm), and acylhydrazone protons (~8.1-8.2 ppm). | Carbonyl signals around 165.0 and 168.0 ppm; imine carbon between 142.8 and 145.1 ppm. | [M+Na]⁺ observed. | Not reported | [2] |

Biological Activity and Potential Applications

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds. Various derivatives have been reported to exhibit a wide range of pharmacological activities.

Table 3: Reported Biological Activities of 2H-1,4-benzoxazin-3(4H)-one Derivatives

| Biological Activity | Description | Reference |

| Antifungal | Some derivatives have shown inhibitory activity against various fungal strains. | [3] |

| Anticonvulsant | Certain 7-substituted benzoxazinones have demonstrated anticonvulsant properties in animal models. | [4][5] |

| Anticancer | Derivatives have been investigated for their potential as anticancer agents, with some showing inhibitory activity against tyrosine kinases. | [6] |

| Platelet Aggregation Inhibition | Novel synthesized 2H-benzo[b][7][8]oxazin-3(4H)-ones have been shown to inhibit ADP-induced platelet aggregation. | [9] |

| Antimycobacterial | Certain 1,4-benzoxazin-2-one derivatives have shown potent activity against Mycobacterium tuberculosis. | [10] |

Given the diverse biological activities of its analogs, this compound represents a molecule of interest for further investigation in drug discovery and development. The presence of the amino group at the 7-position provides a handle for further chemical modification to explore structure-activity relationships.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. As some analogs have been shown to inhibit tyrosine kinases, it is plausible that this class of compounds could interfere with signaling pathways regulated by these enzymes, which are crucial in cell growth, differentiation, and apoptosis. However, this remains a hypothesis that requires experimental validation.

Conclusion

This compound is a member of a biologically significant class of heterocyclic compounds. While specific experimental data for this molecule is scarce, the established synthetic routes and diverse pharmacological activities of its analogs make it a compelling target for further research. This guide provides a foundational understanding for scientists and researchers interested in exploring the potential of this and related compounds in various fields, particularly in drug development. Further experimental work is necessary to fully characterize its physicochemical properties, biological activity, and mechanism of action.

References

- 1. 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one and its immediate precursor, 7-amino-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of direct experimental data for the N-methylated title compound, spectroscopic information for the closely related unmethylated analogue is presented as a primary reference. This document is intended to support research and development activities by providing key analytical data and methodologies.

Chemical Structures

| Compound | Structure |

| This compound | NH2ONCH3O |

| 7-amino-2H-1,4-benzoxazin-3(4H)-one | NH2ONHO |

Spectroscopic Data

The following tables summarize the available spectroscopic data for 7-amino-2H-1,4-benzoxazin-3(4H)-one. This data is sourced from publicly available information and is intended to serve as a reference for the N-methylated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 7-amino-2H-1,4-benzoxazin-3(4H)-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.535 | br s | 1H | NH (amide) |

| 6.563 | d, J=8.19 Hz | 1H | Ar-H |

| 6.176 | dd, J=2.25, 4.69 Hz | 1H | Ar-H |

| 6.141 | d, J=2.44 Hz | 1H | Ar-H |

| 4.869 | s | 2H | NH₂ |

| 4.410 | s | 2H | O-CH₂-C=O |

Table 2: ¹³C NMR Data for 7-amino-2H-1,4-benzoxazin-3(4H)-one

| Chemical Shift (δ) ppm | Assignment |

| 164.389 | C=O |

| 145.4287 | Ar-C |

| 144.5502 | Ar-C |

| 116.8982 | Ar-C |

| 116.5779 | Ar-C |

| 108.1369 | Ar-CH |

| 102.2081 | Ar-CH |

| 66.9496 | O-CH₂ |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 7-amino-2H-1,4-benzoxazin-3(4H)-one

| m/z | Interpretation |

| 164 | M+ |

Infrared (IR) Spectroscopy

Experimental Protocols

The following are generalized experimental protocols for obtaining the types of spectroscopic data presented. The specific parameters used to acquire the data in the tables were not explicitly available in the public domain and the cited patent US5091528 does not contain detailed experimental spectroscopic conditions.

NMR Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a specific frequency (e.g., 300 MHz or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

Mass spectra would be obtained using a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI). The sample would be introduced into the instrument, ionized, and the mass-to-charge ratio (m/z) of the resulting ions detected.

Synthesis Workflow

The synthesis of this compound typically involves the N-methylation of 7-amino-2H-1,4-benzoxazin-3(4H)-one. A generalized workflow for the synthesis of the unmethylated precursor is depicted below.

Caption: Generalized synthesis of the precursor.

The subsequent N-methylation step to yield the title compound would proceed as follows:

The Solubility Profile of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of the compound 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed, industry-standard experimental protocols for researchers to determine the solubility of this compound in their own laboratories. Understanding the solubility of a compound is a critical first step in drug discovery and development, influencing everything from in vitro assay design to in vivo formulation.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The table below is provided as a template for researchers to populate with their own experimental findings.

| Solvent | Temperature (°C) | pH | Solubility (µg/mL) | Solubility (µM) | Method |

| Water | 25 | 7.4 | Data not available | Data not available | |

| PBS (Phosphate-Buffered Saline) | 25 | 7.4 | Data not available | Data not available | |

| DMSO (Dimethyl Sulfoxide) | 25 | N/A | Data not available | Data not available | |

| DMF (Dimethylformamide) | 25 | N/A | Data not available | Data not available | |

| Ethanol | 25 | N/A | Data not available | Data not available | |

| Acetonitrile | 25 | N/A | Data not available | Data not available | |

| Simulated Gastric Fluid (SGF) | 37 | ~1.2 | Data not available | Data not available | |

| Simulated Intestinal Fluid (SIF) | 37 | ~6.8 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

Two common methods for determining the solubility of a compound in drug discovery are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is used for rapid assessment of compound solubility and is particularly useful in the early stages of drug discovery. It measures the solubility of a compound when it is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.

Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: In a 96-well microplate, add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the appropriate aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should ideally be kept below 1% to minimize its effect on solubility.

-

Incubation: The plate is shaken for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C or 37°C).

-

Detection and Quantification: The amount of soluble compound is determined. Common detection methods include:

-

Nephelometry: Measures the light scattering caused by precipitated particles.

-

Direct UV/Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by its absorbance.

-

LC-MS/MS: Provides a highly sensitive and specific quantification of the compound in the supernatant after separation from any precipitate.[1]

-

-

Data Analysis: A calibration curve is generated using known concentrations of the compound to quantify the solubility in the test samples.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium and is considered the "gold standard" for solubility measurement. It is often used in later stages of drug development to obtain more precise solubility data.

Protocol:

-

Sample Preparation: An excess amount of the solid, crystalline form of this compound is added to a vial containing the solvent of interest (e.g., water, buffer).

-

Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) for an extended period, typically 24 to 72 hours, at a constant temperature to ensure that equilibrium is reached between the dissolved and undissolved compound.[2][3]

-

Separation of Solid: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specific experimental conditions.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a test compound.

Caption: General workflow for solubility determination.

Signaling Pathways

Currently, there is no specific information available in the public domain that definitively links this compound to a particular signaling pathway. Benzoxazinone derivatives as a class have been investigated for a wide range of biological activities, suggesting potential interactions with various cellular targets and pathways.[4] However, without specific experimental evidence for the compound , any depiction of a signaling pathway would be speculative. Researchers are encouraged to perform target identification and mechanism of action studies to elucidate its biological function.

References

- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. In-vitro Thermodynamic Solubility [protocols.io]

- 3. enamine.net [enamine.net]

- 4. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

"7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on "7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one" is limited. This guide summarizes the existing data and highlights areas where information is not currently available in the public domain. The compound is available from chemical suppliers for early discovery research, but comprehensive analytical data has not been published.

Core Compound Properties

Basic identifying information for this compound has been compiled from various chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₂ | |

| Molecular Weight | 178.19 g/mol | |

| CAS Number | 141068-81-7 | |

| Physical Form | Solid | |

| InChI | 1S/C9H10N2O2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5,10H2,1H3 | |

| SMILES | CN1C(=O)COC2=C1C=C(N)C=C2 |

Note: Quantitative experimental data such as melting point, boiling point, solubility, and pKa for this specific compound are not available in the cited literature.

Synthesis and Characterization

A detailed, verified experimental protocol for the synthesis of this compound is not currently available in peer-reviewed literature. However, a general approach can be inferred from the synthesis of related benzoxazinone structures.

A potential synthetic route could involve the N-methylation of 7-amino-2H-1,4-benzoxazin-3(4H)-one or the cyclization of an appropriately substituted N-methyl-2-aminophenol derivative. A documented synthesis for the unmethylated analog, 7-amino-2H-1,4-benzoxazin-3(4H)-one, proceeds via the reduction of a nitro precursor.[1]

Hypothetical Synthetic Workflow:

Caption: A possible synthetic pathway for this compound.

Note on Characterization: Spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Characterization would be essential to confirm the identity and purity of the synthesized compound.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or involvement in any signaling pathways of this compound.

The broader class of 1,4-benzoxazine derivatives has been reported to exhibit a wide range of biological activities, including but not limited to:

-

Anticonvulsant: Certain 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their anticonvulsant properties.[2][3]

-

Antifungal: Various derivatives of 1,4-benzoxazin-3-one have been investigated for their in vitro antifungal activities against several plant pathogenic fungi.[4]

-

General Pharmacological Profile: The benzoxazine scaffold is recognized for its potential in developing compounds with antimicrobial, antimycobacterial, anti-diabetic, and antidepressant effects.[5][6][7]

Logical Relationship for General Benzoxazinone Drug Discovery:

Caption: A generalized workflow for the discovery of bioactive benzoxazinone derivatives.

Future Research Directions

The lack of comprehensive data on this compound presents several opportunities for future research:

-

Chemical Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, followed by full characterization using modern analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR, and elemental analysis).

-

Physicochemical Properties: Experimental determination of key physical and chemical properties, including melting point, solubility in various solvents, and pKa.

-

Biological Screening: A broad-based biological screening of the compound against various cell lines (e.g., cancer cell lines) and microbial strains to identify potential therapeutic applications.

-

Mechanism of Action Studies: If any significant biological activity is identified, further studies to elucidate the mechanism of action, including target identification and pathway analysis, would be warranted.

References

- 1. prepchem.com [prepchem.com]

- 2. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Overview of a Promising Scaffold

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a comprehensive search of peer-reviewed literature and patent databases has revealed no specific published biological activity data for the compound 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one . This technical guide, therefore, focuses on the well-documented and diverse biological activities of the broader 2H-1,4-benzoxazin-3(4H)-one scaffold. The information presented herein is intended to provide a foundational understanding of the potential therapeutic applications of this class of compounds and to guide future research into the specific properties of this compound.

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] Derivatives of this scaffold have been reported to exhibit a wide spectrum of pharmacological activities, suggesting that this compound could hold untapped therapeutic potential.

Potential Biological Activities of the 1,4-Benzoxazin-3(4H)-one Scaffold

While specific data for the 7-amino-4-methyl derivative is unavailable, extensive research on analogous compounds has demonstrated a range of biological activities. These findings provide a strong rationale for the investigation of the title compound.

| Biological Activity | Description of Activity for 1,4-Benzoxazin-3(4H)-one Derivatives |

| Anticonvulsant | A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones were synthesized and evaluated for their anticonvulsant properties. The most potent compound, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one, exhibited an ED50 value of 31.7 mg/kg in the maximal electroshock (MES) test.[3] |

| Antimicrobial | Various derivatives of 2H-benzo[b][1][4]oxazin-3(4H)-one have been synthesized and tested against bacterial strains such as E. coli, S. aureus, and B. subtilis. Some compounds showed significant antimicrobial potency.[2] |

| Antifungal | 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have been evaluated for their in vitro antifungal activities against several plant pathogenic fungi, with some compounds showing moderate to good activity.[5][6] |

| Anticancer | Novel 1,2,3-triazole-2H-benzo[b][1][4]oxazin-3(4H)-ones have been designed and screened for their anticancer activity against MCF-7 (breast) and HeLa (cervical) cancer cell lines, with some derivatives exhibiting good cytotoxic effects.[2] |

| Neuroprotective | Certain 2-benzylidene-2H-1,4-benzoxazin-3-(4H)-one derivatives have been identified as having potent neuroprotective activity in tissue culture models of neurodegeneration, suggesting a therapeutic approach for conditions like Alzheimer's, Parkinson's, and Huntington's diseases.[7] |

| Anti-inflammatory | Benzoxazinone derivatives have been noted for their potential as anti-inflammatory agents.[2] |

| Antioxidant | Some synthesized 1,4-benzoxazine derivatives have demonstrated antioxidant properties in in vitro assays.[2] |

Experimental Protocols for Analogous Compounds

Detailed experimental methodologies are crucial for the advancement of research in this area. Below are representative protocols for the synthesis and biological evaluation of 1,4-benzoxazin-3(4H)-one derivatives, adapted from the literature.

General Synthetic Procedure for 7-substituted-2H-1,4-benzoxazin-3(4H)-ones

A common synthetic route to the 1,4-benzoxazin-3(4H)-one core involves the reaction of a substituted 2-aminophenol with an appropriate reagent to form the oxazinone ring. For instance, the synthesis of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones starts from 2-amino-5-nitrophenol.[3] The synthesis of the title compound, this compound, would likely follow a multi-step pathway involving the cyclization to form the benzoxazinone ring, followed by functional group manipulations to introduce the amino and methyl groups at the desired positions.

Anticonvulsant Activity Evaluation (Maximal Electroshock Test)

The maximal electroshock (MES) test is a widely used primary screening method for anticonvulsant drugs.

-

Animal Model: Male Kunming mice (18-22 g) are typically used.

-

Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% sodium carboxymethylcellulose) and administered intraperitoneally (i.p.).

-

MES Induction: Thirty minutes after compound administration, a 50 mA electrical stimulus is delivered for 0.2 seconds via corneal electrodes.

-

Endpoint: The abolition of the hind limb tonic extensor component of the seizure is taken as the endpoint, indicating anticonvulsant activity.

-

Dose-Response: The median effective dose (ED50) is calculated from the dose-response data.[3]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of synthesized compounds can be assessed using standard methods such as the broth microdilution method.

-

Bacterial Strains: Standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.

-

Culture Medium: Mueller-Hinton broth is commonly used for bacterial growth.

-

Assay Procedure: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate. A standardized inoculum of the bacterial suspension is added to each well.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Endpoint: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathways and Experimental Workflows

Given the reported neuroprotective effects of some 1,4-benzoxazin-3(4H)-one derivatives, a hypothetical signaling pathway that could be investigated for this compound is presented below. This is a speculative model based on common neuroprotective mechanisms and should be experimentally validated.

Caption: Hypothetical neuroprotective signaling pathway for 1,4-benzoxazin-3(4H)-ones.

To systematically explore the biological activities of this compound, a structured experimental workflow is essential.

Caption: General experimental workflow for the evaluation of a novel compound.

Future Directions

The rich pharmacology of the 2H-1,4-benzoxazin-3(4H)-one scaffold strongly suggests that this compound is a compound of significant interest for further investigation. Future research should focus on its synthesis and subsequent screening across a panel of biological assays to elucidate its specific activities. The presence of the amino and methyl groups at positions 7 and 4, respectively, could confer unique pharmacological properties compared to other derivatives. Elucidating the structure-activity relationships within this class of compounds will be pivotal for the development of novel therapeutic agents.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hit2Lead | this compound | CAS# 141068-81-7 | MFCD06659594 | BB-4028993 [hit2lead.com]

- 5. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US8680094B2 - 1, 4-benzoxazine compounds and derivatives thereof as therapeutic drugs for the treatment of neurodegenerative conditions - Google Patents [patents.google.com]

"7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one" mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one and its Derivatives

Introduction to the 1,4-Benzoxazin-3-one Scaffold

The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in various natural products and its versatile biological activity.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including antimicrobial, antifungal, anticancer, antidiabetic, anti-inflammatory, antioxidant, antiviral, and anticonvulsant activities.[3][4][5] This diverse range of biological effects suggests that compounds based on this scaffold may act on multiple molecular targets and signaling pathways. This document aims to collate and present the existing knowledge on the mechanisms of action for 1,4-benzoxazin-3-one derivatives to inform future research and development of compounds such as this compound.

Antimicrobial and Antifungal Mechanisms of Action

Derivatives of 1,4-benzoxazin-3-one have shown promising activity against a range of bacterial and fungal pathogens.[1][6] The proposed mechanisms of action in this domain are often multifaceted.

Inhibition of DNA Gyrase

One of the key mechanisms underlying the antibacterial activity of some 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives is the inhibition of DNA gyrase.[7] DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. By inhibiting this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death.

Molecular docking studies have been employed to elucidate the binding interactions between 1,4-benzoxazin-3-one derivatives and the GyrB active site of E. coli DNA gyrase.[7] These in-silico analyses help in identifying key amino acid residues that are essential for the binding and inhibitory activity of these compounds, paving the way for structure-based drug design.[7]

Multitarget Mode of Action

Quantitative structure-activity relationship (QSAR) studies on a large dataset of 1,4-benzoxazin-3-ones suggest a potential for a multitarget mode of action, particularly in antibacterial applications.[6] This could be advantageous in overcoming drug resistance mechanisms that often arise from single-target agents. The models developed from these studies indicate that properties such as molecular shape, volume, and hydrogen bonding capabilities are critical for antimicrobial activity.[6]

Antifungal Activity

Several 1,4-benzoxazin-3-one derivatives have demonstrated potent antifungal activity against a spectrum of fungal strains.[1] While the precise molecular targets for the antifungal action are not always fully elucidated, the broad-spectrum activity of some derivatives suggests mechanisms that may involve disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with fungal cell wall synthesis. For instance, certain derivatives containing an acylhydrazone moiety have shown significant inhibitory effects against various plant pathogenic fungi.[1]

Quantitative Data on Antimicrobial and Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives

| Compound Class | Organism | Activity Metric | Value | Reference |

| 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives | E. coli | Zone of Inhibition | up to 22 mm | [7] |

| S. aureus | Zone of Inhibition | up to 20 mm | [7] | |

| B. subtilis | Zone of Inhibition | up to 18 mm | [7] | |

| 1,4-benzoxazin-3-one acylhydrazone derivatives | G. zeae | EC50 | 20.06 - 23.17 µg/mL | [1] |

| P. sasakii | EC50 | 26.66 µg/mL | [1] | |

| P. infestans | EC50 | 15.37 - 26.77 µg/mL | [1] |

Experimental Protocols: Antimicrobial and Antifungal Screening

A general workflow for the initial screening of antimicrobial and antifungal activity of novel 1,4-benzoxazin-3-one derivatives is outlined below.

Caption: General workflow for antimicrobial screening and mechanistic studies of 1,4-benzoxazin-3-one derivatives.

Anticonvulsant Activity and Potential Neurological Mechanisms

Certain derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one have been synthesized and evaluated for their anticonvulsant properties.[4]

Modulation of Seizure Thresholds

The anticonvulsant activity of these compounds has been assessed using standard preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (sc-PTZ) test.[4] The MES test is indicative of a compound's ability to prevent the spread of seizures, while the sc-PTZ test suggests an effect on the seizure threshold. The efficacy of some derivatives in these models points towards a mechanism that involves the modulation of voltage-gated ion channels or enhancement of inhibitory neurotransmission.[4]

Further investigations using isoniazid and strychnine-induced seizure models can provide more insights into the specific pathways. For instance, activity in the isoniazid test may suggest an interaction with the GABAergic system, while effects in the strychnine test could indicate a role for the glycinergic system.[4]

Quantitative Data on Anticonvulsant Activity

| Compound | Test | ED50 (mg/kg) | Protective Index (TD50/ED50) | Reference |

| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one | MES | 31.7 | 7.2 | [4] |

Experimental Protocols: Anticonvulsant Activity Evaluation

The evaluation of anticonvulsant activity typically follows a tiered approach, starting with broad screening and progressing to more specific mechanistic assays.

Caption: Experimental workflow for the evaluation of anticonvulsant activity.

Potential as Monoamine Oxidase (MAO) Inhibitors

The structural features of this compound, particularly the presence of an amino group and a methylated nitrogen, are reminiscent of some known monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[8] Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the brain and is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[8][9]

While there is no direct evidence of this compound acting as a MAO inhibitor, this remains a plausible and unexplored mechanism of action that warrants investigation.

Signaling Pathway: Monoamine Oxidase Inhibition

Caption: Hypothesized mechanism of action via Monoamine Oxidase inhibition.

Other Potential Mechanisms of Action

The broad bioactivity of the 1,4-benzoxazin-3-one scaffold suggests other potential mechanisms:

-

Enzyme Inhibition in Metabolic Disorders: Derivatives have been shown to inhibit α-amylase and α-glucosidase, suggesting a potential role in the management of diabetes.[3]

-

Lipid-Lowering Effects: Some derivatives have demonstrated hypocholesterolemic and hypotriglyceridemic activities, with investigations into their effects on enzymes like ACAT and HMG-CoA Reductase.[10]

-

Anticancer Activity: The anticancer properties of some derivatives are being explored, though the specific molecular targets are still under investigation.[3][5]

-

Acetylcholinesterase Inhibition: Certain benzoxazinone-containing compounds have been identified as potential inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease.[11]

Conclusion and Future Directions

The 1,4-benzoxazin-3-one scaffold is a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. While specific mechanistic data for this compound is currently lacking, the research on related derivatives provides a strong foundation for future investigations.

Key areas for future research on this compound should include:

-

Broad-spectrum biological screening to identify its most potent activities.

-

Target identification and validation studies for its primary mechanism of action.

-

In-vitro and in-vivo pharmacological profiling to establish its efficacy and safety.

-

Investigation into its potential as a monoamine oxidase inhibitor, given its structural features.

This technical guide serves as a starting point for researchers and drug developers interested in the therapeutic potential of this compound and the broader class of 1,4-benzoxazin-3-one derivatives. The diverse mechanisms of action associated with this scaffold underscore its potential for yielding novel drug candidates for a variety of diseases.

References

- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. drugs.com [drugs.com]

- 9. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipid lowering actions of 7-(2-methylene butyryl)-(2H)-1,4-benzoxazin-3-(4H)-one derivatives in mice, rats and Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Safe Handling of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Preamble: Navigating Data Scarcity with Scientific Rationale

This guide, therefore, is constructed upon a foundation of scientific prudence and experience. We will combine the known physicochemical properties of the target molecule with hazard information extrapolated from its close structural analog, 7-amino-2H-1,4-benzoxazin-3(4H)-one, and general principles for handling aromatic amines. This approach allows us to establish a robust safety framework, emphasizing that the absence of data is not an absence of risk. Every protocol herein is designed as a self-validating system, prioritizing the highest level of safety in the face of uncertainty.

Section 1: Compound Identification and Physicochemical Profile

Correct identification is the cornerstone of chemical safety. All containers and experimental documentation should unequivocally use the following identifiers for the compound of interest.

| Property | Identifier | Source(s) |

| Chemical Name | 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| CAS Number | 141068-81-7 | [1] |

| Molecular Formula | C₉H₁₀N₂O₂ | |

| Molecular Weight | 178.19 g/mol | |

| Physical Form | Solid | |

| SMILES String | O=C1N(C)C(C(OC1)=C2)=CC=C2N |

Section 2: Hazard Identification and Toxicological Assessment

As of this writing, a specific Globally Harmonized System (GHS) classification for this compound is not published. However, based on the GHS classification for the parent compound, 7-amino-2H-1,4-benzoxazin-3(4H)-one, we can infer a similar hazard profile.[2][3] Aromatic amines as a class are known for their potential to cause skin and respiratory irritation.

Inferred Hazard Statements:

Environmental Hazards:

-

The compound is classified as WGK 3 , indicating it is highly hazardous to water. Extreme care must be taken to prevent its release into drains or the environment.

Combustibility:

-

Classified as a combustible solid. While not readily flammable, it can burn if exposed to a sufficient ignition source.

Section 3: The Hierarchy of Controls: A Proactive Risk Mitigation Strategy

Effective safety management is not merely about personal protective equipment (PPE). It is a systematic approach to minimizing risk. The "Hierarchy of Controls" is the established, authoritative framework for this process. The most effective controls are at the top of the pyramid.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Causality in Practice:

-

Engineering Controls: The primary method for controlling exposure to this compound is to handle it within a certified chemical fume hood. This physically isolates the powder from the user's breathing zone, preventing inhalation of airborne particulates.

-

Administrative Controls: Access to the compound and designated handling areas should be restricted to trained personnel. Clear, written Standard Operating Procedures (SOPs) are mandatory.

-

Personal Protective Equipment (PPE): PPE is the last line of defense. It is essential but should never be the sole method of protection. Its failure leads to direct exposure.

Section 4: Standard Operating Protocol (SOP) for Safe Handling

This protocol is designed to be a self-validating system. Adherence to each step is critical for ensuring user safety.

4.1 Required Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles conforming to ANSI Z87.1 or EN166 standards.

-

Hand Protection: Nitrile gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.

-

Body Protection: A flame-resistant lab coat.

-

Respiratory Protection: When weighing or transferring powder outside of a ventilated enclosure, a NIOSH-approved N95 respirator is mandatory.

4.2 Weighing and Transferring Protocol

-

Preparation:

-

Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

-

Decontaminate the work surface.

-

Assemble all necessary equipment (spatulas, weigh paper, receiving vessel) inside the hood.

-

-

Handling:

-

Retrieve the stock container. Visually inspect it for any damage or contamination.

-

Carefully open the container inside the fume hood to contain any airborne dust.

-

Use a dedicated, clean spatula to transfer the desired amount of the solid to weigh paper or a tared vessel.

-

Avoid creating dust. If dust is generated, allow the fume hood ventilation to capture it before proceeding.

-

-

Post-Transfer:

-

Securely close the stock container.

-

Wipe the exterior of the stock container with a damp cloth before returning it to storage.

-

Carefully fold the weigh paper and transfer the compound to the reaction vessel.

-

Dispose of all contaminated disposables (gloves, weigh paper) in a designated, sealed hazardous waste bag.

-

Section 5: Emergency Procedures

Rapid and correct response to an emergency is critical. The following workflow outlines the necessary steps for a spill.

Caption: Workflow for responding to a chemical spill.

5.1 First Aid Measures The following first-aid measures are based on protocols for skin, eye, and respiratory irritants.[2][4][5]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[2][5] Seek immediate medical attention.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][5]

Section 6: Storage and Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

6.1 Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

The storage class is 11 for combustible solids.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

-

Store in a locked cabinet or area accessible only to authorized personnel.[2][5]

6.2 Disposal

-

Dispose of the compound and any contaminated materials as hazardous waste.

-

Do not empty into drains.[5]

-

All disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance.

References

- 1. Hit2Lead | this compound | CAS# 141068-81-7 | MFCD06659594 | BB-4028993 [hit2lead.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 7-Amino-2H-1,4-benzoxazin-3(4H)-one, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class of molecules. While specific research on this particular derivative is limited, the broader family of 1,4-benzoxazin-3-ones has garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive review of the synthesis, potential pharmacological activities, and mechanisms of action of this compound, drawing upon available literature for structurally related analogs to infer its potential therapeutic applications.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 178.19 g/mol | --INVALID-LINK-- |

| CAS Number | 141068-81-7 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| SMILES | CN1C(=O)COC2=C1C=C(C=C2)N | --INVALID-LINK-- |

| InChI | 1S/C9H10N2O2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5,10H2,1H3 | --INVALID-LINK-- |

Synthesis

A key precursor, 7-nitro-2H-1,4-benzoxazin-3(4H)-one, can be synthesized from 2-amino-5-nitrophenol. This intermediate then undergoes reduction of the nitro group to yield the 7-amino analog. The final step would involve selective methylation of the nitrogen at position 4.

Experimental Protocol: Synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one[1]

This protocol describes the reduction of the nitro-intermediate to the amino-intermediate, which would be the penultimate step in the synthesis of the target compound.

Materials:

-

7-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Argon or Nitrogen gas

Procedure:

-

A suspension of 7-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine (7 g, 39.3 mmol) in 50 ml of methanol is prepared in a suitable reaction vessel.

-

The vessel is flushed with an inert gas (argon or nitrogen).

-

10% Palladium on carbon (350 mg, 5% w/w) is added to the suspension.

-

The reaction mixture is then subjected to hydrogenation.

-

Upon completion of the reaction, the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is recrystallized from a suitable solvent system (e.g., THF/Hexane) to afford pure 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine.

Proposed N-Methylation Step

The final step to obtain this compound would involve the selective methylation of the lactam nitrogen. This could potentially be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base.

Methodological & Application

Application Notes and Protocols: Synthesis of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the heterocyclic compound 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one. This compound serves as a valuable building block in medicinal chemistry and drug discovery, with the benzoxazinone scaffold being present in a variety of biologically active molecules.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a robust three-step sequence. The general workflow begins with the formation of the benzoxazinone ring system, followed by N-methylation, and concludes with the reduction of a nitro group to the desired primary amine. This strategy allows for the efficient construction of the target molecule from commercially available starting materials.

Application Notes and Protocols for 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a valuable synthetic intermediate in medicinal chemistry. Its benzoxazinone core is a privileged scaffold found in a variety of biologically active compounds. The presence of a primary aromatic amine at the 7-position provides a key functional handle for introducing diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides detailed application notes and protocols for the utilization of this intermediate in the synthesis of potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 141068-81-7 | [1][2][3] |

| Molecular Formula | C₉H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 178.19 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| SMILES | CN1C(=O)COC2=C1C=CC(N)=C2 | [1] |

| InChI | 1S/C9H10N2O2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5,10H2,1H3 | [2] |

Application: Synthesis of N-Acyl and N-Sulfonyl Derivatives

The primary amino group of this compound is a versatile functional group for derivatization. Acylation and sulfonylation reactions are common strategies to introduce a wide range of functionalities, which can modulate the compound's physicochemical properties and biological activity. These derivatives have been explored for various therapeutic targets, including kinases and other enzymes.

Synthetic Workflow

The general workflow for the derivatization of this compound involves the reaction of the amino group with an appropriate acylating or sulfonylating agent.

Caption: General workflow for the synthesis of N-acyl or N-sulfonyl derivatives.

Experimental Protocols

The following protocols are representative examples of how this compound can be used in synthesis. While these protocols are for related benzoxazinone structures, they can be readily adapted for the title compound.

Protocol 1: General Procedure for N-Acylation

This protocol is adapted from the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.

Materials:

-

This compound

-

Appropriate acyl chloride (e.g., benzoyl chloride) or acid anhydride

-

Pyridine or triethylamine

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

-

Add a base such as pyridine or triethylamine (1.1 - 1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Protocol 2: General Procedure for N-Sulfonylation

This protocol is based on the synthesis of sulfonamide derivatives of related heterocyclic amines.

Materials:

-

This compound

-

Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride)

-

Pyridine or triethylamine

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM or acetonitrile.

-

Add a base such as pyridine or triethylamine (1.5 - 2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the sulfonyl chloride (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Quantitative Data

The following table summarizes typical yields and characterization data for N-acylated benzoxazinone derivatives based on literature for analogous compounds.

| Derivative | Reagent | Solvent | Base | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |

| 7-Acetamido-4-methyl-2H-1,4-benzoxazin-3(4H)-one | Acetic Anhydride | Pyridine | Pyridine | >85% (expected) | ¹H NMR: Signals for acetyl methyl protons (~2.2 ppm), aromatic protons, and benzoxazinone core protons. ¹³C NMR: Signals for amide carbonyl, aromatic carbons, and benzoxazinone core carbons. MS: M+H⁺ corresponding to C₁₁H₁₂N₂O₃. |

| 7-Benzamido-4-methyl-2H-1,4-benzoxazin-3(4H)-one | Benzoyl Chloride | DCM | Triethylamine | >80% (expected) | ¹H NMR: Signals for benzoyl aromatic protons, amide NH proton, and benzoxazinone core protons. ¹³C NMR: Signals for benzoyl carbonyl, aromatic carbons, and benzoxazinone core carbons. MS: M+H⁺ corresponding to C₁₆H₁₄N₂O₃. |

| 7-(Phenylsulfonamido)-4-methyl-2H-1,4-benzoxazin-3(4H)-one | Benzenesulfonyl Chloride | Pyridine | Pyridine | >75% (expected) | ¹H NMR: Signals for phenylsulfonyl aromatic protons, sulfonamide NH proton, and benzoxazinone core protons. ¹³C NMR: Signals for phenylsulfonyl aromatic carbons and benzoxazinone core carbons. MS: M+H⁺ corresponding to C₁₅H₁₄N₂O₄S. |

Note: The data presented are estimations based on reactions with similar substrates. Actual results may vary.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of 1,4-benzoxazin-3-one have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[4] The N-acyl and N-sulfonyl derivatives synthesized from this compound can be screened for their inhibitory activity against a panel of kinases.

Example Signaling Pathway: Tyrosine Kinase Inhibition

Many benzoxazinone derivatives have been designed as inhibitors of tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Abl tyrosine kinase.[4] Inhibition of these kinases can block downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a benzoxazinone derivative.

Conclusion

This compound is a key building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The protocols and data provided herein offer a starting point for researchers to explore the chemical space around this versatile intermediate in the pursuit of novel drug candidates. The adaptability of the amino functionality allows for the generation of extensive libraries for high-throughput screening and detailed SAR studies.

References

Application Notes and Protocols for 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class of molecules. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The benzoxazinone scaffold has been identified as a "privileged structure," meaning it is capable of binding to multiple biological targets, leading to a wide range of pharmacological activities. Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated potential as anticancer, anticonvulsant, anti-inflammatory, and lipid-lowering agents.[1][2][3][4] This document provides an overview of the applications of this compound and its derivatives in medicinal chemistry, along with relevant experimental protocols and quantitative data.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 141068-81-7 | |

| Molecular Formula | C₉H₁₀N₂O₂ | |

| Molecular Weight | 178.19 g/mol | |

| Appearance | Solid | |

| InChI Key | JVYJTIARQJQCKK-UHFFFAOYSA-N | |

| SMILES | CN1C(=O)COC2=C1C=C(N)C=C2 |

Synthesis Protocol

A common route for the synthesis of 7-amino substituted benzoxazinones involves the reduction of the corresponding 7-nitro derivative. The following protocol is a general method adapted from the synthesis of similar compounds.[5]

Protocol 1: Synthesis of this compound

Materials:

-

4-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Argon or Nitrogen gas

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

Procedure:

-

In a reaction vessel, suspend 4-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one in methanol.

-

Purge the vessel with an inert gas (Argon or Nitrogen).

-

Carefully add 10% Palladium on carbon (typically 5-10% w/w of the starting material).

-

Securely connect the reaction vessel to a hydrogen source.

-

Evacuate the vessel and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere is replaced with hydrogen).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at balloon pressure or slightly higher) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Applications in Medicinal Chemistry

The this compound scaffold serves as a versatile intermediate for the synthesis of various biologically active molecules. Key areas of investigation include oncology and neurology.

Anticancer Activity

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one core have demonstrated significant potential as anticancer agents.[6] The 7-amino group provides a convenient handle for further chemical modifications to explore structure-activity relationships. For instance, derivatization of the amino group has led to compounds with potent cytotoxic effects against various cancer cell lines.

A study on 1,2,3-triazole-containing 2H-1,4-benzoxazin-3(4H)-one derivatives, synthesized from a 7-amino precursor, showed notable inhibitory activity against several human tumor cell lines.[6]

Table 1: Anticancer Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| Derivative 14b | A549 (Lung) | 7.59 ± 0.31 |

| Derivative 14c | A549 (Lung) | 18.52 ± 0.59 |

Data from a study on 1,2,3-triazole derivatives of 2H-benzo[b][1][7]oxazin-3(4H)-one.[6]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in a complete cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-